2-(4-chloro-2-methylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide is an organic compound with a complex structure, characterized by the presence of both chloro and iodo substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide typically involves multiple steps:
Formation of 4-chloro-2-methylphenoxyacetic acid: This can be achieved by reacting 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.
Amidation Reaction: The 4-chloro-2-methylphenoxyacetic acid is then reacted with 4-iodo-2-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (for halogen exchange) and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The chloro and iodo substituents may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methylphenoxyacetic acid
- 4-iodo-2-methylaniline
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide is unique due to the combination of chloro and iodo substituents on its aromatic rings, which can influence its reactivity and interaction with other molecules. This makes it distinct from other similar compounds that may only have one type of substituent.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO2/c1-10-8-13(18)4-5-14(10)19-16(20)9-21-15-6-3-12(17)7-11(15)2/h3-8H,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZFGIQVSUWLPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=C(C=C2)I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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